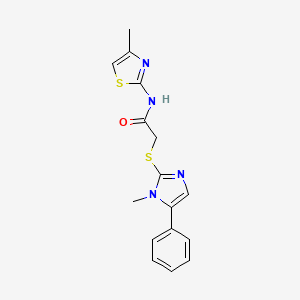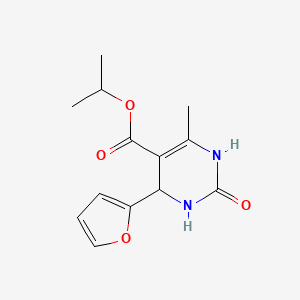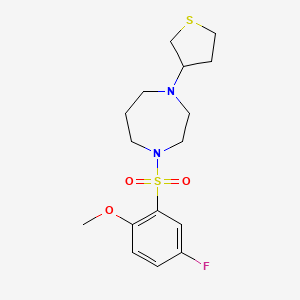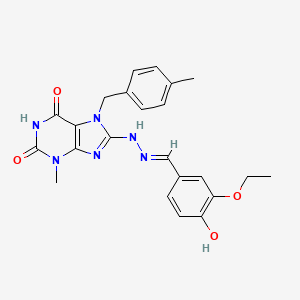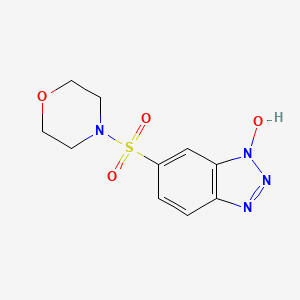![molecular formula C20H25NO2 B2888498 1-(2-Methylpropyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine CAS No. 2418726-47-1](/img/structure/B2888498.png)
1-(2-Methylpropyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methylpropyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine, also known as MP-PPE, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. MP-PPE is an aziridine-based compound that exhibits unique chemical and biological properties, making it a promising candidate for the development of new drugs and therapies.
Mécanisme D'action
The mechanism of action of 1-(2-Methylpropyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cell growth. 1-(2-Methylpropyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. 1-(2-Methylpropyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine has also been shown to inhibit the activity of certain protein kinases, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
1-(2-Methylpropyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of inflammation and cell growth, the induction of apoptosis (programmed cell death), and the modulation of immune function. 1-(2-Methylpropyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2-Methylpropyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine in lab experiments include its unique chemical and biological properties, which make it a promising candidate for the development of new drugs and therapies. However, there are also limitations to using 1-(2-Methylpropyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine in lab experiments, including the complex synthesis process and the potential for toxicity at high doses.
Orientations Futures
There are several future directions for research on 1-(2-Methylpropyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine, including the development of new drugs and therapies based on its unique chemical and biological properties. Other areas of research include the elucidation of its mechanism of action, the identification of new targets for its activity, and the optimization of its synthesis process. Additionally, further studies are needed to evaluate the safety and efficacy of 1-(2-Methylpropyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine in preclinical and clinical trials.
Méthodes De Synthèse
The synthesis of 1-(2-Methylpropyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine involves several steps, starting with the reaction of 4-phenylmethoxyphenol with epichlorohydrin to form a chlorohydrin intermediate. This intermediate is then reacted with 2-methylpropylamine and sodium hydroxide to form the final product, 1-(2-Methylpropyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine. The synthesis of 1-(2-Methylpropyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine is a complex process that requires careful attention to detail and precise control of reaction conditions.
Applications De Recherche Scientifique
1-(2-Methylpropyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine has been the subject of extensive scientific research due to its potential applications in the field of medicine. Studies have shown that 1-(2-Methylpropyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine exhibits a range of biological activities, including anti-inflammatory, anti-tumor, and anti-cancer properties. 1-(2-Methylpropyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine has also been shown to have potential applications in the treatment of neurodegenerative diseases and other conditions that affect the central nervous system.
Propriétés
IUPAC Name |
1-(2-methylpropyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-16(2)12-21-13-18(21)15-23-20-10-8-19(9-11-20)22-14-17-6-4-3-5-7-17/h3-11,16,18H,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USAWJSPVJPONDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC1COC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylpropyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

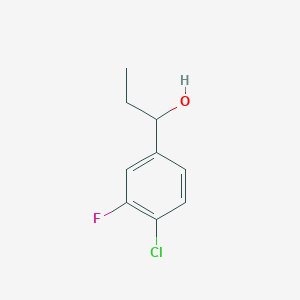
![benzo[d]thiazol-2-yl(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone](/img/structure/B2888417.png)
![2,3,3A,4,5,6-hexahydro-1H-benzo[de]isoquinoline hydrochloride](/img/structure/B2888418.png)
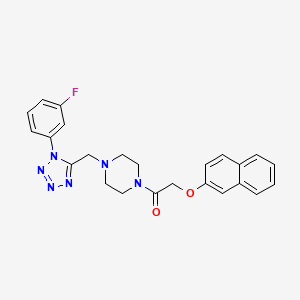
![N-cyclopentyl-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2888425.png)
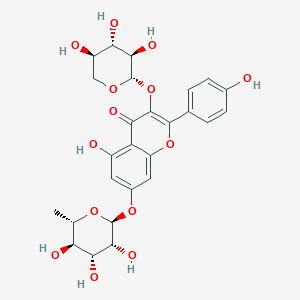
![1-Amino-7,7-dimethylbicyclo[2.2.1]heptan-2-one;hydrochloride](/img/structure/B2888427.png)
![tert-Butyl (8-azabicyclo[3.2.1]octan-3-yl)(methyl)carbamate hydrochloride](/img/structure/B2888430.png)
![3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dimethoxybenzaldehyde](/img/structure/B2888432.png)
